Structural Rigidity Advantage: Zero Rotatable Bonds vs. 7′-Methyl and 7′,8′-Dimethoxy Analogs
The target compound possesses zero rotatable bonds due to its rigid [1,3]dioxolo annulation and spiro junction, compared with two rotatable bonds for the 7′-methyl analog and four for the 7′,8′-dimethoxy analog [1]. Conformational restriction is a well-established strategy to improve target binding affinity by reducing the entropic penalty upon binding [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 7′-methyl analog (CAS 1242268-31-0): 2 rotatable bonds; 7′,8′-dimethoxy analog (CAS 1242410-86-1): 4 rotatable bonds |
| Quantified Difference | Target compound has 2 fewer rotatable bonds vs. 7′-methyl analog and 4 fewer vs. 7′,8′-dimethoxy analog. |
| Conditions | Computed from SMILES structures; confirmed by PubChem and vendor datasheets. |
Why This Matters
Lower conformational flexibility can translate into higher binding affinity and selectivity for biological targets, making this scaffold a preferred choice for fragment-based or structure-based drug design programs where rigid, pre-organized ligands are advantageous.
- [1] PubChem Compound Summary for CID 49757468 (target), and CymitQuimica product listings for CAS 1242268-31-0 and CAS 1242410-86-1. Rotatable bond counts computed from SMILES. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. Establishes that rotatable bond count ≤10 correlates with good oral bioavailability and that conformational restriction can improve target binding. View Source
